

The Benzoxazole Scaffold: A Privileged Framework for Novel Therapeutic Agents

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Compound of Interest

Compound Name: Methyl 5-bromobenzo[d]oxazole-2-carboxylate

Cat. No.: B1422275

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Benzoxazole Core

The benzoxazole moiety, a bicyclic heterocyclic system forged from the fusion of a benzene and an oxazole ring, has emerged as a "privileged scaffold" in medicinal chemistry. This unique structural motif confers a favorable combination of physicochemical properties, including metabolic stability, lipophilicity, and the capacity for diverse molecular interactions, making it a cornerstone in the design of novel therapeutic agents. The inherent bioactivity of the benzoxazole core has been demonstrated across a wide spectrum of diseases, with derivatives exhibiting potent anticancer, neuroprotective, anti-inflammatory, and antimicrobial properties. This guide provides a comprehensive technical overview of the most promising therapeutic targets for benzoxazole compounds, detailing the underlying mechanisms of action and providing robust, field-proven experimental protocols for their evaluation.

I. Oncological Targets: Disrupting the Engines of Malignancy

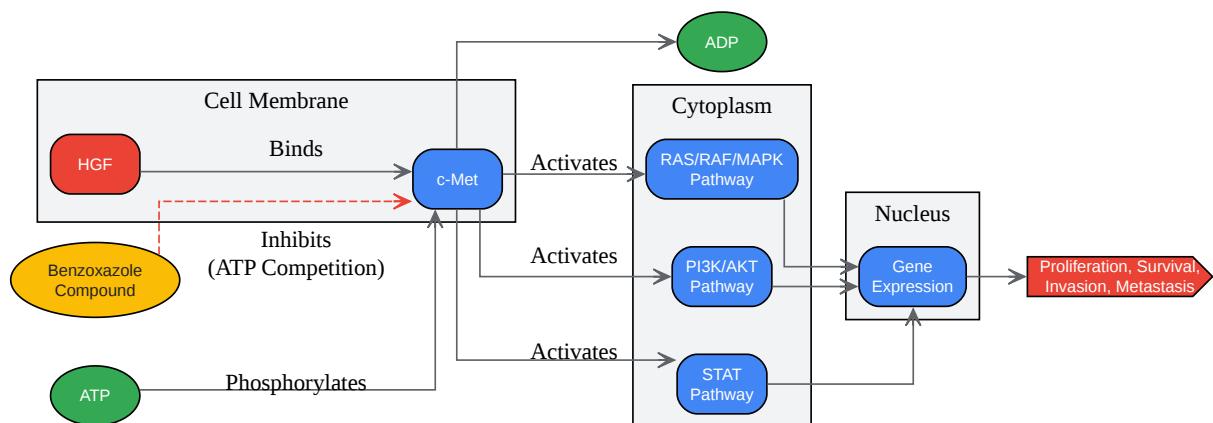
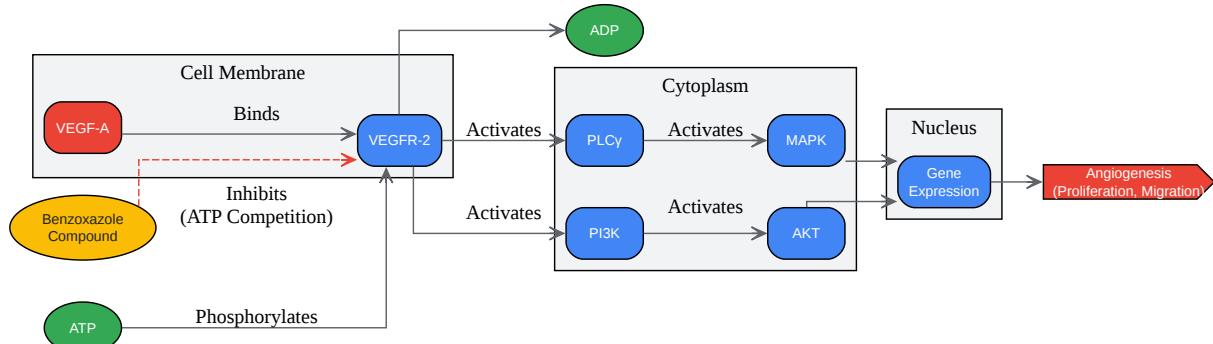
The dysregulation of cellular signaling pathways is a hallmark of cancer, and benzoxazole derivatives have shown remarkable efficacy in targeting key nodes in these networks, particularly those involved in tumor growth, angiogenesis, and metastasis.

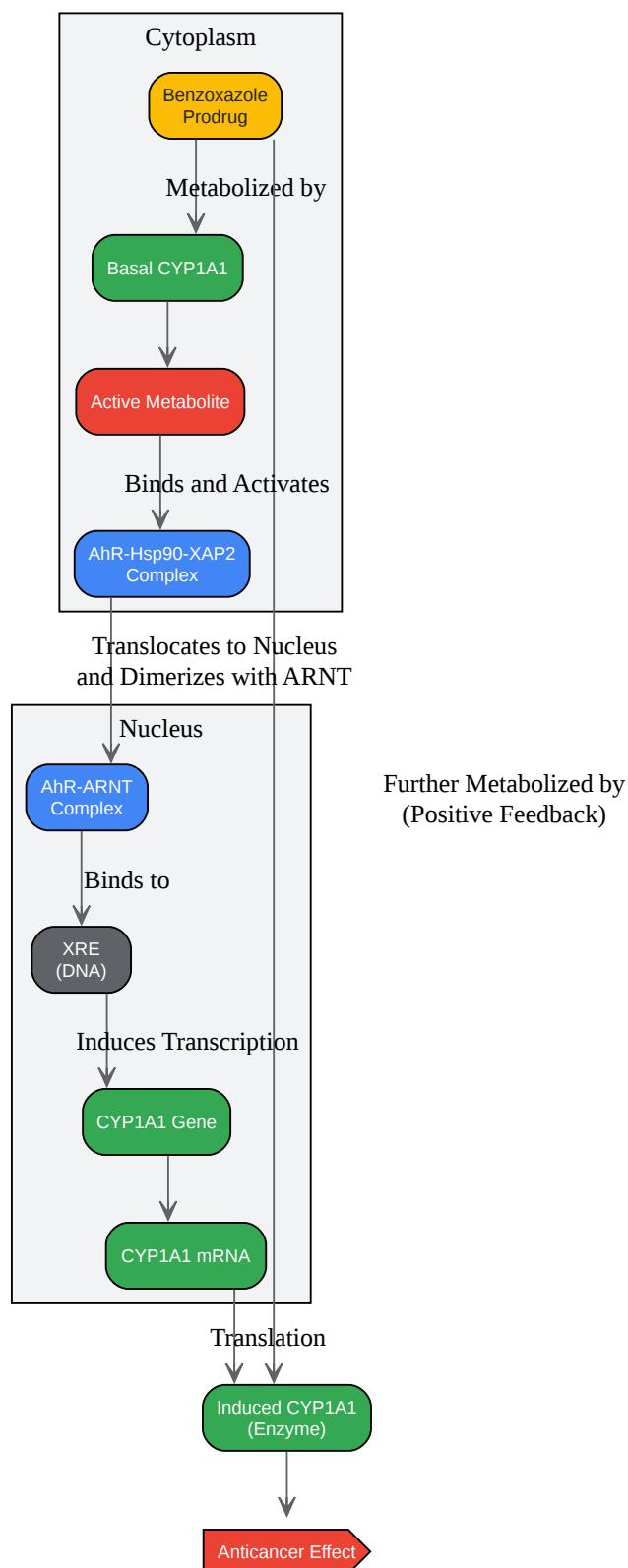
A. Receptor Tyrosine Kinases (RTKs): Halting Angiogenesis and Proliferation

1. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a critical mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Upon binding its ligand, VEGF-A, VEGFR-2 dimerizes and autophosphorylates, initiating downstream signaling cascades that promote endothelial cell proliferation, migration, and survival. Several benzoxazole derivatives have been identified as potent inhibitors of VEGFR-2, effectively blocking the ATP-binding site within the kinase domain and abrogating downstream signaling.

Signaling Pathway of VEGFR-2 Inhibition



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